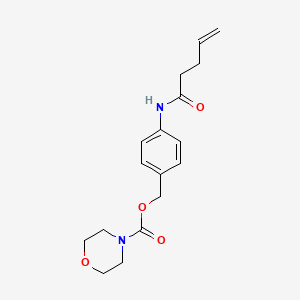
4-(4-pentenoylamino)benzyl 4-morpholinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-pentenoylamino)benzyl 4-morpholinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is an amide derivative of benzyl morpholinecarboxylate and has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of 4-(4-pentenoylamino)benzyl 4-morpholinecarboxylate is not fully understood. However, it has been reported to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. This inhibition leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
4-(4-pentenoylamino)benzyl 4-morpholinecarboxylate has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis, inhibit cell proliferation, and decrease the expression of anti-apoptotic proteins. In addition, it has been shown to inhibit angiogenesis, which is the process of new blood vessel formation, and reduce the invasiveness of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(4-pentenoylamino)benzyl 4-morpholinecarboxylate in lab experiments include its potent antitumor activity, its ability to induce apoptosis, and its inhibitory effects on angiogenesis and cell invasion. However, there are also some limitations associated with its use. For example, it is a relatively complex molecule to synthesize, and its mechanism of action is not fully understood.
Zukünftige Richtungen
There are several future directions for research on 4-(4-pentenoylamino)benzyl 4-morpholinecarboxylate. One area of research could focus on elucidating its mechanism of action and identifying its molecular targets. Another area of research could involve the development of more efficient and cost-effective synthesis methods for this compound. Furthermore, additional studies could be conducted to investigate its potential applications in other fields, such as agriculture and material science.
Conclusion:
In conclusion, 4-(4-pentenoylamino)benzyl 4-morpholinecarboxylate is a chemical compound with promising potential for various scientific research applications. Its potent antitumor activity and inhibitory effects on angiogenesis and cell invasion make it a potential candidate for the development of new anticancer drugs. However, further research is needed to fully understand its mechanism of action and to identify its molecular targets.
Synthesemethoden
The synthesis of 4-(4-pentenoylamino)benzyl 4-morpholinecarboxylate has been reported in the literature using different methods. One of the most common methods involves the reaction of benzyl morpholinecarboxylate with 4-pentenoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the desired compound.
Wissenschaftliche Forschungsanwendungen
4-(4-pentenoylamino)benzyl 4-morpholinecarboxylate has been extensively studied for its potential applications in various fields. One of the most promising applications of this compound is in the field of drug discovery. It has been reported to exhibit potent antitumor activity against various cancer cell lines, making it a potential candidate for the development of new anticancer drugs.
Eigenschaften
IUPAC Name |
[4-(pent-4-enoylamino)phenyl]methyl morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-2-3-4-16(20)18-15-7-5-14(6-8-15)13-23-17(21)19-9-11-22-12-10-19/h2,5-8H,1,3-4,9-13H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMOQGDYQZXYJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NC1=CC=C(C=C1)COC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Pentenoylamino)benzyl 4-morpholinecarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

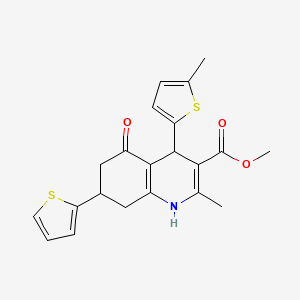
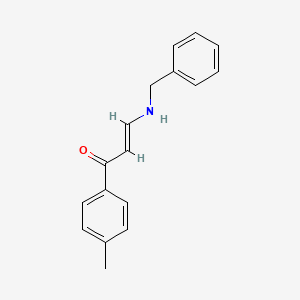
![4'-[3-(dibenzylamino)-2-hydroxypropoxy]-4-biphenylcarbonitrile](/img/structure/B5119342.png)
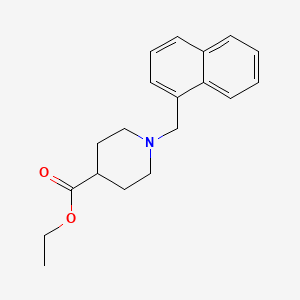
![2,5-dioxo-1-phenyl-3-pyrrolidinyl N-[2-(4-methoxyphenyl)ethyl]-N'-phenylimidothiocarbamate](/img/structure/B5119352.png)

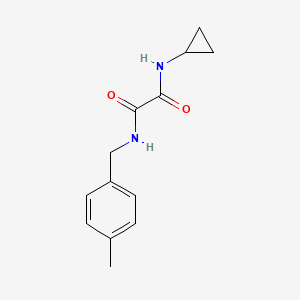
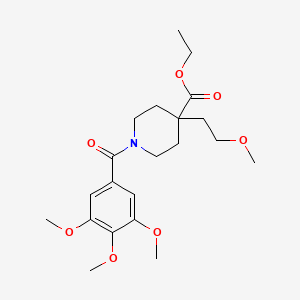
![3-bromo-4-ethoxy-N-{[(5-hydroxy-1-naphthyl)amino]carbonothioyl}benzamide](/img/structure/B5119399.png)
![3-amino-4,7,7-trimethyl-5-oxo-4,5,6,7,8,9-hexahydrothieno[2,3-b]quinoline-2-carbonitrile](/img/structure/B5119405.png)
![6-(4-methoxy-1-piperidinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B5119415.png)
![5-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5119423.png)
![5-[(2,6-dimethylphenoxy)methyl]-N-ethyl-N-(2-methyl-2-propen-1-yl)-3-isoxazolecarboxamide](/img/structure/B5119439.png)
![N~1~-allyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5119446.png)